molecular formula C19H24O3 B12289175 1,4-Androstadien-11-beta-ol-3,17-dione

1,4-Androstadien-11-beta-ol-3,17-dione

Cat. No.: B12289175
M. Wt: 300.4 g/mol
InChI Key: ZHOLUHXKCIXGSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Androstadien-11-beta-ol-3,17-dione can be synthesized through the biotransformation of phytosterols using engineered Mycobacterium strains. The process involves the conversion of phytosterols to 4-androstene-3,17-dione, which is then further dehydrogenated to 1,4-androstadiene-3,17-dione . The reaction conditions typically include the use of specific microbial strains, optimal pH, temperature, and nutrient media to maximize yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, often involving pilot-scale fermentation to achieve efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

1,4-Androstadien-11-beta-ol-3,17-dione undergoes various chemical reactions, including:

    Reduction: Reduction of double bonds to form saturated steroids.

    Substitution: Replacement of functional groups with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrogenated steroids, which are important intermediates in the synthesis of pharmaceutical steroids .

Scientific Research Applications

1,4-Androstadien-11-beta-ol-3,17-dione has several scientific research applications:

Mechanism of Action

1,4-Androstadien-11-beta-ol-3,17-dione exerts its effects by interacting with specific enzymes and receptors in the body. It is a prohormone that converts to active steroids through enzymatic reactions involving 17-beta-hydroxysteroid dehydrogenase. This conversion plays a crucial role in the biosynthesis of androgens and estrogens, influencing various physiological processes .

Properties

IUPAC Name

11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOLUHXKCIXGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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